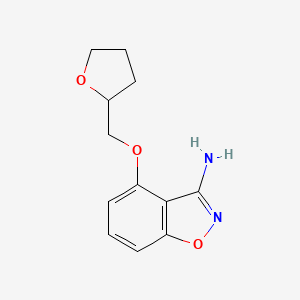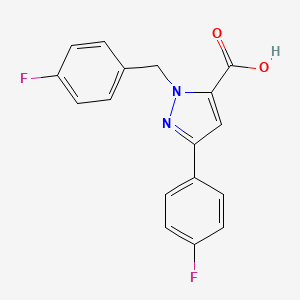
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (4FBPCA) is an organic compound that has been studied for its potential applications in a variety of scientific fields. 4FBPCA is a member of the pyrazole family, a group of five-membered heterocyclic compounds that are characterized by a nitrogen atom bonded to two carbon atoms. 4FBPCA has been found to possess a number of unique properties, such as its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in a variety of scientific fields. This compound has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β. This compound has also been found to act as a ligand in coordination chemistry, and as a fluorescent probe in biological systems. This compound has also been studied for its potential applications in the field of drug discovery, as it has been found to interact with several proteins and enzymes involved in drug metabolism.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that this compound binds to active sites of enzymes and proteins, and inhibits their activity. This compound has also been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, this compound has been found to interact with several proteins and enzymes involved in drug metabolism, which may explain its potential applications in the field of drug discovery. In addition, this compound has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2, matrix metalloproteinase-2, and glycogen synthase kinase-3β.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments include its ability to act as an inhibitor of several enzymes, its ability to act as a ligand in coordination chemistry, and its ability to act as a fluorescent probe in biological systems. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
The potential future directions for 1-(4-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid include further research into its mechanism of action, its potential applications in the field of drug discovery, and its potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to new and improved laboratory experiments. Finally, further research into the synthesis methods of this compound could lead to more efficient and cost-effective production methods.
properties
IUPAC Name |
5-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-21-16(17(22)23)9-15(20-21)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWQNZBOAKDCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)
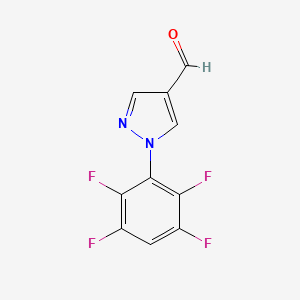
![6,7-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474055.png)
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)

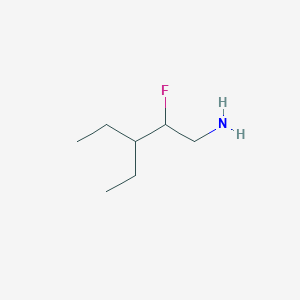
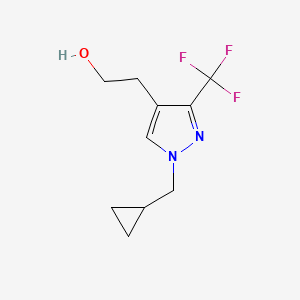

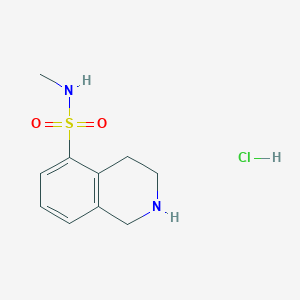
![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
